Cas no 946355-71-1 (N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide)

N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound featuring a pyrimidine core linked to a coumarin derivative via an amide bridge. Its structural design combines the pharmacophoric elements of both pyrimidine and coumarin moieties, suggesting potential utility in medicinal chemistry and materials science. The compound exhibits notable stability due to its rigid aromatic framework, while the propoxy and methyl substituents enhance solubility and modulate electronic properties. Its well-defined molecular architecture makes it a candidate for further exploration in drug discovery, particularly as a kinase inhibitor or fluorescent probe. The compound's purity and synthetic reproducibility support its use in research applications requiring precise chemical modifications.
N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide structure
946355-71-1 structure
Product name:N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide
CAS No:946355-71-1
MF:C24H22N4O4
MW:430.455885410309
CID:6007299
PubChem ID:42474520

N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide
    • 2H-1-Benzopyran-3-carboxamide, N-[4-[(2-methyl-6-propoxy-4-pyrimidinyl)amino]phenyl]-2-oxo-
    • N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
    • F2444-0191
    • 946355-71-1
    • N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide
    • N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
    • AKOS024648713
    • Inchi: 1S/C24H22N4O4/c1-3-12-31-22-14-21(25-15(2)26-22)27-17-8-10-18(11-9-17)28-23(29)19-13-16-6-4-5-7-20(16)32-24(19)30/h4-11,13-14H,3,12H2,1-2H3,(H,28,29)(H,25,26,27)
    • InChI Key: VELNIWDUFXHXJC-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC=CC=C2C=C1C(NC1=CC=C(NC2C=C(OCCC)N=C(C)N=2)C=C1)=O

Computed Properties

  • Exact Mass: 430.16410520g/mol
  • Monoisotopic Mass: 430.16410520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 692
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.347±0.06 g/cm3(Predicted)
  • Boiling Point: 693.8±55.0 °C(Predicted)
  • pka: 11.83±0.70(Predicted)

N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2444-0191-2μmol
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2444-0191-5μmol
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2444-0191-3mg
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2444-0191-50mg
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2444-0191-20μmol
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2444-0191-30mg
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2444-0191-2mg
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2444-0191-20mg
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2444-0191-25mg
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2444-0191-10mg
N-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}-2-oxo-2H-chromene-3-carboxamide
946355-71-1 90%+
10mg
$79.0 2023-05-16

N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide Related Literature

Additional information on N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide

N-{4-(2-Methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide: A Comprehensive Overview

N-{4-(2-Methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide, identified by the CAS Registry Number 946355-71-1, is a sophisticated organic compound with significant potential in various fields, particularly in pharmaceutical research and material science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive study in recent scientific literature.

The molecular structure of this compound is characterized by a chromene moiety, which is a fused bicyclic system comprising a benzene ring and a gamma-pyrone ring. The chromene system is further substituted with a carboxamide group at the 3-position, enhancing its potential for bioavailability and interaction with biological targets. The 2H-chromene moiety is in an enol form, which can influence the compound's electronic properties and reactivity.

A notable feature of this compound is the presence of a pyrimidine ring substituted with methyl and propoxy groups at positions 2 and 6, respectively. Pyrimidine derivatives are well-known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The substitution pattern on the pyrimidine ring in this compound suggests potential for modulating its pharmacokinetic properties and enhancing its therapeutic index.

Recent studies have focused on the synthesis and characterization of this compound, employing advanced synthetic methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have enabled researchers to optimize the synthesis process, improving yield and purity while reducing reaction time. The structural elucidation of this compound has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, providing insights into its three-dimensional conformation and intermolecular interactions.

In terms of biological activity, preliminary assays have demonstrated that this compound exhibits potent inhibitory effects against several enzymes implicated in various disease states. For instance, it has shown significant activity against kinases involved in cancer progression, making it a promising candidate for anticancer drug development. Additionally, studies have highlighted its potential as an anti-inflammatory agent due to its ability to modulate inflammatory pathways.

Another area of interest lies in the exploration of this compound's photophysical properties. The chromene moiety is known to exhibit strong fluorescence under certain conditions, which could be exploited in applications such as fluorescent sensing or imaging agents in biotechnology. Recent research has delved into optimizing the fluorescence quantum yield of this compound through structural modifications, paving the way for its use in advanced diagnostic tools.

The application of computational chemistry techniques has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed favorable interactions between this compound and target proteins, providing valuable insights into its binding modes and selectivity profiles. These computational studies have also guided the design of analogs with improved pharmacokinetic properties.

In conclusion, N-{4-(2-Methyl-6-propoxypyrimidin-4-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide (CAS No. 946355-71-1) represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in future research endeavors aimed at developing innovative therapeutic agents and advanced materials.

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